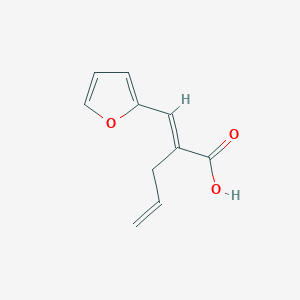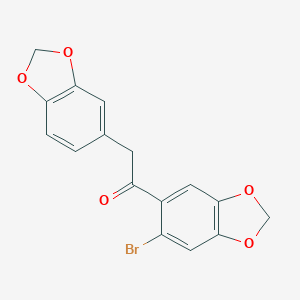![molecular formula C26H21IN2O3 B289252 N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide](/img/structure/B289252.png)
N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide, also known as EIAAB, is a synthetic compound widely used in scientific research. It belongs to the class of small molecule inhibitors and has been found to have potential therapeutic applications in various diseases.
作用機序
The mechanism of action of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide involves the inhibition of specific enzymes and receptors. It has been found to bind to the active site of these enzymes and prevent their activity. For example, N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide binds to the catalytic site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins. Similarly, it binds to the active site of HDACs and prevents the deacetylation of histones, which leads to changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide are dependent on the specific enzyme or receptor that it inhibits. For example, the inhibition of COX-2 leads to a decrease in the production of inflammatory mediators, which can reduce inflammation. Similarly, the inhibition of HDACs can lead to changes in gene expression, which can have various physiological effects.
実験室実験の利点と制限
One of the main advantages of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide is its specificity towards specific enzymes and receptors. This allows for targeted inhibition of these molecules, which can be useful in studying their role in disease pathogenesis. However, one of the limitations of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide is its potential toxicity and off-target effects. It is important to carefully evaluate the toxicity and specificity of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide before using it in lab experiments.
将来の方向性
There are several future directions for the use of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide in scientific research. One area of interest is the development of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide-based therapies for various diseases such as cancer and inflammation. Another area of interest is the identification of new enzymes and receptors that can be targeted by N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide. Additionally, the use of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide in combination with other therapies is an area of potential research. Overall, N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide has shown great potential as a therapeutic agent and a valuable tool for scientific research.
合成法
N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide is synthesized using a multi-step process that involves the reaction of 4-iodoaniline with ethyl oxalyl chloride, followed by the reaction with 1-naphthylamine. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to obtain the final product. The purity of N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide is confirmed using various analytical techniques such as NMR and HPLC.
科学的研究の応用
N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide has been extensively studied as a potential therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to inhibit the activity of several enzymes and receptors that are involved in the pathogenesis of these diseases. For example, N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
特性
分子式 |
C26H21IN2O3 |
|---|---|
分子量 |
536.4 g/mol |
IUPAC名 |
N-[2-[(4-ethoxyphenyl)carbamoyl]-4-iodophenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H21IN2O3/c1-2-32-20-13-11-19(12-14-20)28-26(31)23-16-18(27)10-15-24(23)29-25(30)22-9-5-7-17-6-3-4-8-21(17)22/h3-16H,2H2,1H3,(H,28,31)(H,29,30) |
InChIキー |
STSVPQSKMJVLPG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



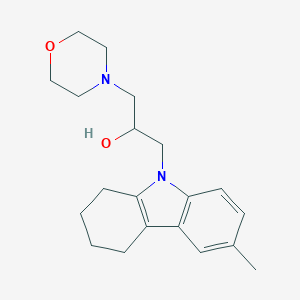
![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)
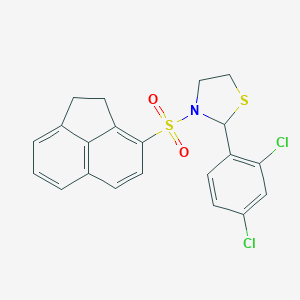
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)

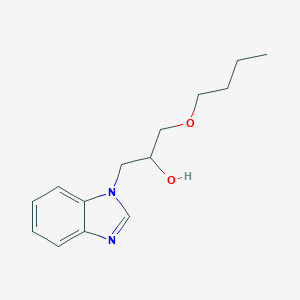
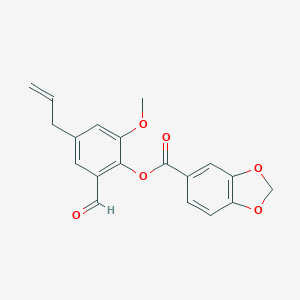
![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)


